molecular formula C20H22O B3094023 (2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 1252617-33-6

(2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B3094023
CAS RN: 1252617-33-6
M. Wt: 278.4 g/mol
InChI Key: FCSXXURFXCTBKH-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of ((2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves the modulation of various signaling pathways. Studies have shown that (this compound)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one can inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the inflammatory response. Additionally, (this compound)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one can activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy homeostasis. Moreover, (this compound)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one can induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
(this compound)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one has been found to possess various biochemical and physiological effects. Studies have shown that (this compound)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one can reduce the levels of pro-inflammatory cytokines and enzymes, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, (this compound)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one can reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and decreasing the levels of lipid peroxidation. Moreover, (this compound)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using ((2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one in lab experiments include its wide range of biological activities, its availability, and its relatively low cost. However, the limitations of using (this compound)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For the research on (((2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one include the investigation of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Additionally, the development of novel derivatives of ((this compound)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one with improved solubility and bioavailability could enhance its therapeutic potential. Moreover, the investigation of the mechanism of action of ((this compound)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one could provide insights into the development of new drugs targeting the signaling pathways involved in inflammation, oxidative stress, and cancer.

Scientific Research Applications

((2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one has been extensively studied for its biological activities. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that (this compound)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, (this compound)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one has been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, (this compound)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one has shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O/c1-15-5-10-17(11-6-15)19(21)14-9-16-7-12-18(13-8-16)20(2,3)4/h5-14H,1-4H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSXXURFXCTBKH-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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